molecular formula C15H14ClF2NO2S B4744143 N-[1-(4-chlorophenyl)propyl]-2,5-difluorobenzenesulfonamide

N-[1-(4-chlorophenyl)propyl]-2,5-difluorobenzenesulfonamide

Cat. No.: B4744143
M. Wt: 345.8 g/mol
InChI Key: DBRKIFMTFWNOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)propyl]-2,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)propyl]-2,5-difluorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2,5-difluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 4-chlorobenzyl chloride is reacted with 2,5-difluorobenzenesulfonyl chloride under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)propyl]-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in organic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonamide group can yield the corresponding amine and sulfonic acid.

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]-2,5-difluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)propyl]-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorophenyl)propyl]-2,5-difluorobenzenesulfonamide: Unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity.

    N-[1-(4-chlorophenyl)propyl]benzenesulfonamide: Lacks the fluorine atoms, which may result in different biological properties.

    N-[1-(4-fluorophenyl)propyl]-2,5-difluorobenzenesulfonamide: Contains additional fluorine atoms, potentially altering its reactivity and biological activity.

Uniqueness

The presence of both chlorine and fluorine atoms in this compound makes it unique compared to other sulfonamides. These halogen atoms can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, potentially enhancing its efficacy as a therapeutic agent.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF2NO2S/c1-2-14(10-3-5-11(16)6-4-10)19-22(20,21)15-9-12(17)7-8-13(15)18/h3-9,14,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRKIFMTFWNOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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